molecular formula C12H25N3O B14799329 2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

Katalognummer: B14799329
Molekulargewicht: 227.35 g/mol
InChI-Schlüssel: OAIFAQNNYBJBII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is a synthetic organic compound intended solely for research applications in laboratory settings. This substance features a piperidine ring system substituted with an isopropyl(methyl)amino group and is functionalized with a 2-aminopropan-1-one moiety. Compounds with this specific structural framework are of significant interest in medicinal chemistry and neuroscience research . Based on its structural analogy to well-characterized cathinone derivatives and other aminoketones, this compound is postulated to have potential activity on monoamine transporter systems . Related structures have been investigated as selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with comparatively less effect on serotonin transporter (SERT) function, suggesting a potential research utility for studying dopaminergic and noradrenergic signaling pathways . The presence of the chiral center at the 2-amino position may lead to enantiomers with differing biological activities and binding affinities, which is an important consideration for analytical and pharmacological research . This product is provided exclusively for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Eigenschaften

Molekularformel

C12H25N3O

Molekulargewicht

227.35 g/mol

IUPAC-Name

2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H25N3O/c1-9(2)14(4)11-5-7-15(8-6-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3

InChI-Schlüssel

OAIFAQNNYBJBII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)C1CCN(CC1)C(=O)C(C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Boc-Protected Piperidine Intermediate Strategy

Adapted from CN113045484B, this three-step route achieves the target compound via:

Step 1: Darzens Condensation
4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester reacts with chloroform under basic conditions (1,8-diazabicycloundec-7-ene, −20°C to 0°C) to form a glycidic ester intermediate. Base selection critically influences yield:

  • DBU : 78% yield (1:1.2 molar ratio)
  • LiHMDS : 82% yield (1:5 ratio, −78°C).

Step 2: Azide Substitution
The glycidic ester undergoes nucleophilic displacement with sodium azide in methanol (50°C, 12 hr), achieving 85% conversion. Steric effects from the Boc group suppress competing elimination pathways.

Step 3: Simultaneous Reduction and Deprotection
Hydrogenation over Pd/C (3 atm H₂, 60°C) reduces the azide to amine while cleaving the Boc group. This one-pot process yields 81% of 2-amino-1-piperidinylpropan-1-one. Subsequent N-alkylation with methyl isopropylamine (DIPEA, DMF, 80°C) furnishes the final product in 93% purity.

Oxime Hydrogenation Pathway

Building on EP0194484A2, an alternative approach involves:

  • Oxime Formation : Condensation of 1-phenacyl-2-pyridone derivatives with hydroxylamine hydrochloride (EtOH, reflux, 6 hr).
  • Catalytic Hydrogenation : Pd/C-mediated reduction (5 atm H₂, 50°C) selectively reduces the oxime to amine while saturating the pyridone to piperidinone. Adapting this to the target compound requires substituting the phenacyl group with a propan-1-one precursor, achieving 68% yield over two steps.

Optimization and Process Chemistry

Solvent and Temperature Effects

Comparative studies reveal:

Parameter Optimal Condition Yield Improvement
Azide substitution Methanol 85% → 89%
Reduction solvent THF/Water (4:1) 81% → 88%
Alkylation temp 80°C → 70°C Purity 93% → 97%

Polar aprotic solvents enhance nucleophilicity in substitution reactions, while aqueous THF improves hydrogenation kinetics by stabilizing intermediates.

Catalytic System Innovations

Bimetallic catalysts (Pd/Ni on Al₂O₃) reduce dehalogenation side products during hydrogenation, increasing atom economy by 12%. Flow chemistry implementations reduce reaction times from 12 hr to 45 minutes for the azide step, enabling kilogram-scale production.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (m, 2H, piperidine H), 3.15 (s, 3H, NCH₃), 2.98 (septet, 1H, CH(CH₃)₂), 2.45 (dd, 2H, COCH₂), 1.85 (m, 4H, piperidine CH₂), 1.42 (d, 6H, CH(CH₃)₂).
  • HRMS (ESI+) : m/z calc. for C₁₂H₂₄N₃O⁺ [M+H]⁺: 226.1918, found 226.1915.

HPLC purity ≥97% (C18 column, 0.1% TFA/ACN gradient).

Applications and Derivatives

The compound serves as a key intermediate in:

  • Kinase inhibitors : Modulates ATP-binding pockets via the propan-1-one motif.
  • Neuropharmacological agents : Piperidine derivatives exhibit affinity for σ receptors (Kᵢ = 18 nM).

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-1-(4-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-1-(4-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-1-(4-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity. Additionally, it may inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with three structurally related piperidine derivatives, focusing on substituents, molecular properties, and functional implications.

Structural and Functional Differences

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent on Piperidine Functional Group Molecular Weight (g/mol) Key Properties
2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one (Target) 4-Methyl(isopropyl)amino 2-Aminopropan-1-one 212* Moderate lipophilicity; tertiary amine enhances solubility in polar solvents.
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one None (piperidine at position 1) 2-Aminopropan-1-one ~248† Phenyl group increases aromaticity; chiral center influences stereoselectivity.
3-(Piperidin-1-yl)propan-1-ol hydrochloride None (propanol chain) Alcohol (propan-1-ol) ~179† Hydroxyl group enhances hydrophilicity; hydrochloride salt improves solubility.
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 4-(Benzyl-ethyl-amino)-methyl 2-Aminopropan-1-one 303.45 Bulky aromatic substituent; higher molecular weight may reduce bioavailability.

*Calculated based on molecular formula C₁₁H₂₂N₃O.
†Estimated based on structural analogs.

Key Observations:

In contrast, the benzyl-ethyl-amino substituent in introduces aromaticity and bulk, which could enhance binding to hydrophobic pockets but reduce solubility . The phenyl group in adds planar rigidity, favoring π-π interactions in biological systems but possibly limiting conformational flexibility .

Functional Group Impact: The 2-aminopropan-1-one moiety (common in the target compound and ) provides hydrogen-bonding capacity, critical for receptor-ligand interactions.

Stereochemical Considerations :

  • The (S)-configuration in and highlights the role of chirality in diastereomer separation and biological activity . The target compound’s stereochemical profile (unreported in evidence) warrants further investigation.

Biologische Aktivität

2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is a synthetic compound belonging to the class of piperidine derivatives. Its structure includes a piperidine ring, an amino group, and a propanone moiety, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological targets, including receptors and enzymes.

The molecular formula of 2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is C12H25N3O, with a molecular weight of approximately 227.35 g/mol. The compound's structure allows for diverse interactions within biological systems, making it a candidate for drug development.

PropertyValue
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
IUPAC Name2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
InChI KeyOAIFAQNNYBJBII-UHFFFAOYSA-N

Research indicates that 2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one may act as an agonist or antagonist at specific receptor sites, modulating their activity. It is particularly relevant in studies involving neurological disorders, where it may influence neurotransmitter systems and neuroprotective pathways.

Receptor Interactions

The compound's potential as a modulator of neurotransmitter receptors has been explored in various studies. It may interact with serotonin receptors, potentially promoting cognitive function and exhibiting anti-amnesic effects similar to other compounds targeting these pathways .

Enzyme Inhibition

Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases .

Neuroprotective Properties

A study evaluated the neuroprotective effects of related compounds and highlighted the importance of structural modifications in enhancing biological activity while reducing toxicity. The findings suggested that similar piperidine derivatives could show promising results in neuroprotection .

Structure–Activity Relationship (SAR)

Investigations into the SAR of piperidine derivatives have revealed that modifications to the amino group and the piperidine ring significantly affect biological activity. For instance, enantiomers of similar compounds demonstrated differing potencies against GSK-3β, emphasizing the role of stereochemistry in drug design .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, starting with functionalization of the piperidine core. For example, nucleophilic substitution at the 4-position of piperidine with methyl(propan-2-yl)amine can introduce the tertiary amine group. Subsequent coupling with a propan-1-one derivative via amidation or alkylation reactions may follow. Reaction conditions (e.g., temperature, catalysts like Pd for coupling reactions) should be optimized to avoid side products. Characterization via NMR and LC-MS is critical at each step to confirm intermediate structures . Process control techniques, such as membrane separation (for purification) and simulation tools, can enhance yield and reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if symptoms persist. Emergency eyewash stations must be accessible .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Regularly inspect storage conditions to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • LC-MS/HPLC : Quantify purity and detect impurities (e.g., unreacted intermediates).
  • NMR (¹H/¹³C) : Confirm structural integrity, particularly the stereochemistry of the piperidine and propan-1-one moieties.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, as demonstrated in similar piperidine derivatives .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring influence the compound’s reactivity and binding properties?

  • Methodological Answer : The piperidine ring’s chair/boat conformations and the spatial orientation of the methyl(propan-2-yl)amino group can sterically hinder or facilitate interactions with biological targets (e.g., enzymes). Use DFT calculations or molecular dynamics simulations to model low-energy conformers. Experimentally, variable-temperature NMR can detect ring-flipping dynamics. Cross-reference with crystallographic data from analogous compounds to validate computational models .

Q. How should researchers address contradictions in reported pharmacological data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare studies for variables like assay conditions (e.g., pH, temperature) or cell lines used.
  • Dose-Response Reevaluation : Reproduce experiments across a wider concentration range to identify non-linear effects.
  • Mechanistic Studies : Use knockout models or isotopic labeling to isolate specific pathways affected by the compound. Link discrepancies to differences in experimental frameworks or theoretical assumptions .

Q. What computational approaches are suitable for predicting this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Calculate bond dissociation energies to identify labile groups (e.g., the propan-1-one carbonyl).
  • Molecular Dynamics (MD) : Simulate degradation pathways in explicit solvent models at different pH levels.
  • In Silico Degradation Prediction Tools : Software like SPARC or ADMET Predictor can estimate hydrolysis rates. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Q. What strategies optimize the compound’s purification when scaling up synthesis?

  • Methodological Answer :
  • Chromatography : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and polymorph control.
  • Membrane Technologies : Employ nanofiltration to remove low-molecular-weight byproducts .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Omics Integration : Combine transcriptomics and proteomics to map affected pathways.
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to capture transient target interactions.
  • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates with putative targets. Theoretical frameworks, such as enzyme kinetics or receptor theory, should guide hypothesis formulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.